5,6-Diaminouracil

Antioxidant Activity Lipid Peroxidation Free Radical Scavenging

Unlike 6-aminouracil or N-alkylated analogs, 5,6-diaminouracil provides the vicinal diamino group mandatory for xanthine and pteridine ring closure. Substitution alternatives fail synthetically. - Enables 8-arylethynylxanthine synthesis for Parkinson's and immuno-oncology research (>80% cyclocondensation yields). - N-alkylated derivatives show IC50 <1 µM (lipid peroxidation), outperforming trolox. - Per CN111072574B: Synergistic PVC heat stabilizer with Zn/Ca stearates. - Validated precursor - not substitutable.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 3240-72-0
Cat. No. B014702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diaminouracil
CAS3240-72-0
Synonyms5,6-diamino-2,4-dihydroxypyrimidine
5,6-diamino-2,4-dihydroxypyrimidine sulfate (1:1)
5,6-diamino-2,4-dihydroxypyrimidine sulfate (2:1)
5,6-diaminouracil
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)N)N
InChIInChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
InChIKeyBBTNLADSUVOPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diaminouracil: A Bifunctional Pyrimidinedione Building Block


5,6-Diaminouracil (5,6-DAU) is an aminouracil derivative characterized by the presence of two primary amino groups at the 5- and 6-positions of the pyrimidinedione ring [1]. This bifunctional core, with a molecular formula of C4H6N4O2 and a molecular weight of 142.12 g/mol , serves as a critical intermediate in the synthesis of biologically active xanthines, pteridines, and other fused heterocyclic systems. Its unique substitution pattern enables selective derivatization and cyclocondensation reactions, distinguishing it from simpler aminouracils and underpinning its value in both medicinal chemistry and materials science.

Core scaffold Vicinal diamino group enables fused heterocycle synthesis (xanthines, pteridines)
Selectivity Dual C5/C6 substitution directs regioselective derivatization and cyclocondensation
Reactivity Condensation with carboxylic acids proceeds with reported high yield under mild conditions

5,6-Diaminouracil: Why It Is Irreplaceable


Generic substitution of 5,6-diaminouracil with structurally related analogs such as 6-aminouracil or alkylated derivatives is not scientifically valid due to fundamental differences in reactivity and selectivity. 5,6-Diaminouracil possesses two vicinal amino groups, which are essential for the formation of the imidazole ring in xanthines and pteridines. In contrast, 6-aminouracil lacks the C5 amino group, preventing the critical ring-closure step required for these heterocycles . Furthermore, N1/N3-alkylated derivatives, such as 1,3-dimethyl-5,6-diaminouracil, exhibit altered electronic properties and conformational preferences that significantly impact their performance in subsequent reactions and material applications. Semiempirical calculations confirm that increased methylation reduces the thermodynamic stability of the uracil core compared to the parent 5,6-diaminouracil [1]. These differences in electronic structure and steric accessibility directly affect the yield, purity, and feasibility of downstream syntheses, making 5,6-diaminouracil a uniquely positioned and non-substitutable intermediate.

Risk Factor
5,6-Diaminouracil
Substitute Risk
Vicinal diamino group
Enables imidazole ring closure for xanthines/pteridines
6-Aminouracil lacks C5 amine; ring closure not feasible
Electronic & conformational stability
Parent core shows higher thermodynamic stability
N-Alkylated derivatives reduce core stability and alter reactivity

5,6-Diaminouracil: Comparative Performance Evidence


Free Radical Scavenging Performance

Long-chain N-alkylated derivatives of 5,6-diaminouracil demonstrate a potent inhibitory activity against oxygen radical-induced lipid peroxidation, with an IC50 value lower than 1 µM [1]. This performance is benchmarked against the reference antioxidants trolox C and alpha-tocopherol, as well as related uric acid derivatives. In a direct comparison within the same study, 5,6-diaminouracils were shown to strongly reduce the propagation rate of peroxidation and deactivate approximately 1 mole of lipid radical per mole of compound in an organic solvent [2]. This represents a distinct mechanistic advantage over urate derivatives, which reacted only moderately and were consumed more slowly.

Radical scavenging
Head-to-head
IC50 < 1 µM (N-alkyl derivative)
Reported higher potency vs trolox and alpha-tocopherol
Derivative data; core scaffold context
Antioxidant Activity Lipid Peroxidation Free Radical Scavenging

Xanthine Synthesis: Essential Precursor vs. 6-Aminouracil

The conversion of 3-substituted 6-aminouracils to the corresponding 5,6-diaminouracils is a mandatory step for the synthesis of 1-monosubstituted xanthines . This is because 5,6-diaminouracil provides the requisite vicinal diamino functionality necessary for ring closure with formic acid or triethyl orthoformate to form the imidazole ring of xanthines. The reaction proceeds in good to excellent yields specifically with 5,6-diaminouracil, while attempts at ring closure in alkaline medium, a common alternative method, are not successful . Furthermore, condensation of substituted 5,6-diaminouracils with carboxylic acids proceeds with >80% isolated yield in most cases, demonstrating its high reactivity and selectivity as a building block [1].

Xanthine synthesis
Head-to-head
Successful ring closure only with 5,6-diaminouracil
Required intermediate for xanthine ring formation
6-Aminouracil and alkaline route not viable
Heterocyclic Synthesis Xanthine Derivatives Adenosine Receptor Antagonists

Thermodynamic Stability vs. Methylated Analogs

Semiempirical calculations using the AM1 and PM3 hamiltonians reveal a clear trend in thermodynamic stability among 5,6-diaminouracil derivatives. The calculations indicate that the stability of the uracil core decreases with increasing methylation of the endocyclic nitrogen atoms [1]. Specifically, 5,6-diaminouracil is more stable than its N-methylated counterparts, such as 5,6-diamino-1-methyluracil and 5,6-diamino-1,3-dimethyluracil. This is attributed to the impact of methylation on the electronic structure and the planarity of the ring system. X-ray crystallographic data further confirm that the parent 5,6-diaminouracil and its derivatives adopt distinct conformations, with the C5-amino group exhibiting a true primary amino character (sp3 nitrogen) and the C6-amino group showing a more planar, sp2-like configuration [2].

Thermodynamic stability
Class-level
Stability decreases with N-methylation (AM1/PM3)
Parent compound reported most stable within series
Semiempirical calculation; review specific derivative needs
Molecular Modeling Thermodynamic Stability Conformational Analysis

PVC Heat Stabilization Performance

5,6-Diamino-1,3-dialkyluracils, a class of derivatives based on the 5,6-diaminouracil scaffold, have been shown to function as effective heat stabilizers for poly(vinyl chloride) (PVC). These compounds absorb hydrogen chloride gas released during PVC degradation and can substitute labile chlorine atoms in the polymer chain, thereby inhibiting dehydrochlorination and retarding the aging process [1]. A synergistic effect is observed when these uracil derivatives are used in combination with conventional metal soaps such as zinc stearate and calcium stearate, resulting in a significantly enhanced thermal stability for PVC compared to using metal soaps alone [2]. While the patent focuses on the alkylated derivatives, the core 5,6-diaminouracil structure is the essential precursor for synthesizing these high-performance stabilizers.

PVC stabilization
Context-dependent
Synergistic effect with metal soaps enhances thermal stability
Supports material application screening
Derived from patent data; validate in target formulation
Polymer Chemistry PVC Stabilization Heat Stabilizer

Purity Comparison: Free Base vs. Sulfate Salt

Procurement decisions for 5,6-diaminouracil often involve a choice between the free base and its sulfate salt form. Technical datasheets provide clear, quantifiable distinctions. For example, the free base form from AKSci (W5383) is specified with a minimum purity of 98% by HPLC and a melting point >350°C . In contrast, the sulfate salt (Sigma-Aldrich 33420) is offered at a lower purity grade of ≥95.0% by HPLC and has a lower melting point specification of ≥300°C . The sulfate salt also includes specifications for ignition residue (≤1%). This difference in purity and physical form directly impacts the suitability of each product for different applications, with the free base being the preferred choice for synthetic steps requiring high purity and well-defined melting behavior.

Free base vs sulfate
Data to verify
98% (free base) vs ≥95.0% (sulfate salt)
Higher purity specification for free base form
Vendor-specified; verify against project requirements
Analytical Chemistry Purity Specification Procurement

5,6-Diaminouracil: Optimal Application Scenarios


Adenosine A2A Receptor Antagonist Synthesis

5,6-Diaminouracil is the essential precursor for synthesizing 8-arylethynylxanthines, a class of potent and selective adenosine A2A receptor antagonists under investigation for Parkinson's disease, Alzheimer's dementia, and cancer immunotherapy. The vicinal diamino groups are required for the formation of the xanthine imidazole ring, a step not possible with 6-aminouracil . The high reactivity of 5,6-diaminouracil in condensation reactions with carboxylic acids to form 6-amino-5-carboxamidouracils, which are then cyclized, enables the construction of diverse 8-substituted xanthine libraries in high yields (>80%) [1].

Next-Generation Antioxidant Development

N-Alkylated derivatives of 5,6-diaminouracil have demonstrated potent antioxidant activity, with IC50 values below 1 µM for inhibiting lipid peroxidation . This performance surpasses standard antioxidants like trolox and alpha-tocopherol in the same assay. The ability of these derivatives to deactivate approximately one mole of lipid radical per mole of compound in organic solvents makes the 5,6-diaminouracil scaffold a promising starting point for designing novel therapeutics targeting oxidative stress-related conditions.

High-Performance PVC Heat Stabilizers

As described in Chinese Patent CN111072574B, 5,6-diamino-1,3-dialkyluracils—derived from the core 5,6-diaminouracil structure—function as highly effective heat stabilizers for poly(vinyl chloride) (PVC). These compounds absorb hydrogen chloride gas and substitute labile chlorine atoms, retarding degradation . Critically, they exhibit a synergistic effect when combined with conventional metal soaps like zinc and calcium stearate, offering a significant improvement in thermal stability over traditional stabilizer systems and enabling the production of PVC with enhanced durability and processability.

Application
Selection Property
Validation Focus
Xanthine-based A2A receptor ligand research
Vicinal diamino functionality for imidazole ring closure
Xanthine ring formation and condensation yield assessment
Antioxidant scaffold evaluation
Radical scavenging activity of N-alkylated derivatives
Lipid peroxidation inhibition and radical deactivation assay
PVC heat stabilizer synthesis
HCl absorption and labile chlorine substitution capability
Thermal stability improvement with metal soap synergism

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